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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of copanlisib, a pan-class
| PI3K inhibitor, in combination with immunotherapy. The data presented herein is collated from
key preclinical studies to support further research and development in this promising area of
oncology.

Executive Summary

Copanlisib, a potent inhibitor of phosphatidylinositol-3-kinase (PI13K) with predominant activity
against the PI3K-a and PI3K-d isoforms, has demonstrated significant anti-tumor effects in
preclinical models when combined with immune checkpoint inhibitors (ICIs), specifically anti-
PD-1 antibodies.[1][2] This combination therapy has been shown to overcome resistance to ICI
monotherapy in various cancer models, leading to complete tumor regression and the
establishment of long-term anti-tumor immunity.[3] The mechanism underlying this synergy
involves the immunomodulatory effects of copanlisib, which favorably alters the tumor
microenvironment by reducing immunosuppressive cell populations and enhancing the activity
of cytotoxic T lymphocytes.[3]
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The following tables summarize the key quantitative findings from preclinical studies evaluating

the combination of copanlisib and anti-PD-1 therapy in various syngeneic mouse cancer

models.

Table 1: Anti-Tumor Efficacy in the MC38 Colon
Adenocarcinoma Model

Mean
Tumor Tumor M1/M2
CD8+/Treg
Treatment Volume Growth L Macrophag
L Ratio (in o Reference
Group (mm3 % Inhibition e Ratio (in
Tumor)
SEM) on (TGI) Tumor)
Day 13
Vehicle
~1200 Low Low [1]
Control
Copanlisib ~800 Moderate Increased Increased [1]
Slightl Slightl
Anti-PD-1 ~1000 Low oy gy [1]
Increased Increased
Significantl Significantl
Copanlisib + High (p < g Y g Y
) ~300 Increased (p Increased (p [1]
Anti-PD-1 0.01)

<0.01)

<0.01)

Table 2: Anti-Tumor Efficacy in the CT26 Colon

Carcinoma Model
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Median Fold
. Granzyme B+
Treatment Change in
Cells/IFOV Key Outcome Reference
Group Tumor Growth .
(Median)
Rate (Day 15)
Progressive
IgG2a Control 7.49 27 .
Disease
- Progressive
Copanlisib 8.88 Not Reported )
Disease
] Progressive
Anti-PD-1 8.93 Not Reported )
Disease
o Significant
Copanlisib + 3.62 (p=0.002vs 44 (p<0.05vs o
) Reduction in
Anti-PD-1 control) control)

Tumor Growth

Table 3: Anti-Tumor Efficacy in the A20 Lymphoma

Model (ICI-Resistant)

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

Long-term
Treatment Tumor ]
. Survival Key Outcome Reference
Group Regression
(Tumor-free)
) Progressive
Vehicle Control 0% 0% ) [3]
Disease
- Progressive
Copanlisib 0% 0% ) [3]
Disease
] Progressive
Anti-PD-1 0% 0% _ [3]
Disease
Not explicitly
quantified but Overcomes ICI
o 50-100% suggested by Resistance,
Copanlisib +
) Complete complete Induces [3]
Anti-PD-1 . )
Regression regression and Complete
memory Regression
response

Experimental Protocols
In Vivo Murine Cancer Models

e Animal Models: Female BALB/c or C57BL/6N mice were used for the CT26/A20 and MC38
models, respectively.[1][4] Animals were housed under standard laboratory conditions.

e Tumor Cell Inoculation:

o MC38 and CT26: 5 x 105 cells were injected subcutaneously into the flank of the mice.[1]

[4]
o A20: Details on the number of cells inoculated were not available in the reviewed sources.
e Treatment Administration:

o Copanlisib: Administered intravenously (i.v.) at a dose of 14 mg/kg on a 2-days-on/5-days-
off schedule.[1] In another study, a dose of 10 mg/kg was used for 15 days.[4]
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o Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) at a dose of 10 mg/kg twice a
week.[1] Another study used 0.2 mg per mouse.[4]

o Control Groups: Received corresponding vehicle or an IgG isotype control antibody.[1][4]

o Efficacy Assessment:

o Tumor Growth: Tumor volume was measured regularly using calipers and calculated using
the formula: (length x width2)/2.[1][4]

o Survival: Animals were monitored for survival, and tumor-free survivors were rechallenged
with tumor cells to assess for immunological memory.[3]

e Immunophenotyping:

o Immunohistochemistry (IHC): Tumors were harvested, fixed, and stained for various
immune cell markers including CD8 (cytotoxic T cells), FoxP3 (regulatory T cells), CD86
(M1 macrophages), and CD206 (M2 macrophages).[1]

o Flow Cytometry: Spleens and tumors were processed to single-cell suspensions and
stained with fluorescently labeled antibodies to quantify different immune cell populations.

Signaling Pathways and Mechanisms of Action

The synergistic anti-tumor effect of copanlisib and anti-PD-1 immunotherapy is underpinned by
their complementary mechanisms of action targeting both the cancer cell and the tumor
microenvironment.
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Caption: Signaling pathways affected by copanlisib and anti-PD-1 therapy.
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Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the
combination of copanlisib and immunotherapy.
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Caption: Preclinical experimental workflow for combination therapy evaluation.
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Conclusion

The preclinical data strongly support the combination of copanlisib with anti-PD-1
immunotherapy as a promising strategy to enhance anti-tumor responses, particularly in tumors
resistant to immune checkpoint inhibitors alone. The immunomodulatory properties of
copanlisib, characterized by a reduction in immunosuppressive cells and a promotion of a pro-
inflammatory tumor microenvironment, provide a solid rationale for the clinical investigation of
this combination. The presented data and experimental frameworks offer a valuable resource
for researchers and drug developers in the design and interpretation of future studies in this
field.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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